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Compound of Interest

Compound Name: 6-Bromo-5-nitroisoquinoline

cat. No.: B1519139

An In-depth Technical Guide to 6-Bromo-5-nitroisoquinoline: Synthesis, Characterization,
and Application

Foreword

The isoquinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis of
a vast number of natural products and synthetic pharmaceuticals. The strategic
functionalization of this privileged core is a critical endeavor in the pursuit of novel therapeutic
agents. This guide provides an in-depth technical overview of 6-Bromo-5-nitroisoquinoline, a
highly functionalized and valuable intermediate for researchers, scientists, and drug
development professionals. We will delve into its fundamental properties, a detailed synthesis
protocol, methods for its structural characterization, and its reactivity, particularly its utility as a
precursor for more complex molecular architectures. This document is structured to provide not
just procedural steps, but the scientific rationale behind them, ensuring both technical accuracy
and practical insight.

Core Molecular Profile

6-Bromo-5-nitroisoquinoline (CAS Number: 850197-72-7) is a halogenated nitroaromatic
heterocyclic compound. The presence of both a bromine atom and a nitro group on the
isoquinoline framework makes it a particularly interesting and useful building block in organic
synthesis. The strong electron-withdrawing nature of the nitro group at the C5 position
significantly influences the electron density of the aromatic system, activating the adjacent C6
position for nucleophilic substitution.
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Physicochemical and Computed Properties

A summary of the key quantitative data for 6-Bromo-5-nitroisoquinoline is presented below.
These properties are essential for experimental design, including solvent selection, reaction
temperature considerations, and analytical method development.

Property Value Source(s)

Molecular Formula CoHsBrN20:2 [1][2]

Molecular Weight 253.05 g/mol [2]
Yellow to orange solid

Appearance ) [2]
(Predicted)

B ) 356.1 °C at 760 mmHg

Boiling Point ) [1112]
(Predicted)

Density 1.747 g/cm3 (Predicted) [1112]

Flash Point 169.2 °C (Predicted) [1]

Exact Mass 251.95300 Da [1]

pKa 2.99 £ 0.21 (Predicted) [2]

Synthesis of 6-Bromo-5-nitroisoquinoline

The synthesis of 6-Bromo-5-nitroisoquinoline is achieved through the electrophilic aromatic
nitration of 6-bromoisoquinoline. This reaction leverages a potent nitrating agent to introduce a
nitro group onto the electron-rich isoquinoline ring system.

Mechanistic Principle: Electrophilic Aromatic Nitration

The reaction proceeds via the generation of the highly electrophilic nitronium ion (NO2%) from a
mixture of concentrated sulfuric and nitric acids. The isoquinoline nitrogen is first protonated in
the strong acid, and the nitronium ion then attacks the benzene ring portion of the molecule,
which is the more activated ring for electrophilic substitution. The directing effects of the
bromine at C6 favor the introduction of the nitro group at the adjacent C5 position.
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Detailed Experimental Protocol

The following protocol is adapted from a documented synthesis and provides a reliable method
for the laboratory-scale preparation of 6-Bromo-5-nitroisoquinoline.[3]

Materials:

e 6-Bromoisoquinoline

o Concentrated Sulfuric Acid (H2S0Oa)
o Concentrated Nitric Acid (HNO3)

e Ice

e 22% Aqueous Ammonia (NHs)

e Deionized Water

Procedure:

e Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 6-
bromoisoquinoline (10 mmol, 2.08 g) in a 1:1 mixture of concentrated H2SO4 and HNOs (10
mL).

 Nitration Reaction: Stir the resulting solution at room temperature for 2 hours. The progress
of the reaction should be monitored by Thin Layer Chromatography (TLC) to ensure the
consumption of the starting material.

e Work-up and Isolation:

o Carefully pour the reaction mixture onto a generous amount of crushed ice in a large
beaker with stirring. This should be done in a fume hood as nitrogen oxides may be
evolved.

o Adjust the pH of the resulting solution to approximately 9 by the slow, portion-wise addition
of 22% aqueous ammonia. Constant cooling and stirring are essential during this
exothermic neutralization step.
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o A precipitate will form upon neutralization. Collect the solid product by vacuum filtration.

o Wash the collected solid thoroughly with cold deionized water to remove any residual
salts.

e Drying: Dry the washed product under vacuum to yield crude 6-Bromo-5-nitroisoquinoline.
The reported yield for the crude product is approximately 93%.[3] This material can be used
in subsequent steps without further purification.

Synthesis Workflow Diagram
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Caption: Workflow for the synthesis of 6-Bromo-5-nitroisoquinoline.
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Structural Characterization

Unambiguous confirmation of the molecular structure is paramount. The primary techniques for
this are Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

1H and 13C NMR spectroscopy provide detailed information about the chemical environment of
the hydrogen and carbon atoms, respectively, allowing for the verification of the substitution
pattern.

Expected *H NMR Spectrum: The *H NMR spectrum is expected to show five distinct signals in
the aromatic region (typically & 7.5-9.5 ppm).

e The protons on the pyridine ring (H1, H3) will appear as doublets.

e The protons on the benzene ring (H4, H7, H8) will exhibit more complex splitting patterns
(doublets or doublet of doublets) due to their respective couplings. The presence of the
electron-withdrawing nitro group is expected to shift the adjacent H4 proton significantly
downfield.

Expected 3C NMR Spectrum: The proton-decoupled 3C NMR spectrum should display nine
distinct signals for the nine carbon atoms in the molecule.

o Carbons bearing a hydrogen atom will generally show more intense signals than the
quaternary carbons (C5, C6, C4a, C8a).

e The carbon attached to the bromine (C6) and the carbon attached to the nitro group (C5) will
have their chemical shifts significantly influenced by these substituents.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental composition.
e Molecular lon Peak: In high-resolution mass spectrometry (HRMS), the exact mass of the

molecular ion [M]* or the protonated molecule [M+H]* can be measured, which should
correspond to the calculated exact mass of 251.9530 Da.
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« |sotopic Pattern: A key feature in the mass spectrum will be the characteristic isotopic pattern
of bromine. Bromine has two major isotopes, 7°Br and 8Br, in nearly a 1:1 natural
abundance. This results in two prominent peaks in the mass spectrum for any bromine-
containing fragment: the M peak and an M+2 peak of almost equal intensity.

Characterization Workflow Diagram
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Caption: Logical workflow for the structural characterization of the product.

Chemical Reactivity and Applications in Drug
Discovery

The synthetic utility of 6-Bromo-5-nitroisoquinoline stems from its engineered reactivity,
making it a valuable intermediate for building more complex molecules.[4]
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Key Reactivity: Nucleophilic Aromatic Substitution
(SNAr)

The primary mode of reactivity for this molecule is Nucleophilic Aromatic Substitution (SNAr).
The powerful electron-withdrawing nitro group at C5 significantly lowers the electron density of
the aromatic ring, particularly at the ortho (C6) and para (C8) positions. This electronic deficit
makes the carbon atom attached to the bromine (C6) highly electrophilic and susceptible to
attack by nucleophiles. The bromine atom serves as a good leaving group, allowing for its
displacement.

Application as a Synthetic Intermediate

6-Bromo-5-nitroisoquinoline has been utilized as a starting material in the synthesis of more
complex heterocyclic systems. For example, it has been used in reactions with various
alkylamines to synthesize ortho-nitroalkylaminoquinolines. These products can then undergo
base-catalyzed cyclization to form imidazo[4,5-h]quinoline N-oxides, which are of interest in
medicinal chemistry.[5] This demonstrates the molecule's role as a scaffold upon which
additional rings and functionalities can be built.

However, it is noteworthy that the strong electron-withdrawing properties of both the nitro group
and the isoquinoline nitrogen can render the system highly electron-deficient, which may
impede certain types of reactions, such as [4+2] cycloadditions.[4]

SNAr Reaction Pathway

Caption: General pathway for SNAr reactions of 6-Bromo-5-nitroisoquinoline.

Safety Profile and Handling

While a specific Material Safety Data Sheet (MSDS) for 6-Bromo-5-nitroisoquinoline is not
widely available, a robust safety profile can be constructed based on the known hazards of
structurally related compounds, such as other brominated and nitrated aromatic heterocycles.

e Potential Hazards:

o Acute Toxicity: Harmful if swallowed, inhaled, or in contact with skin.
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o lrritation: Causes skin irritation and serious eye irritation. May cause respiratory irritation.

o Personal Protective Equipment (PPE):
o Eye/Face Protection: Wear chemical safety goggles and/or a face shield.
o Skin Protection: Wear impervious gloves (e.g., nitrile rubber) and a lab coat.

o Respiratory Protection: Use in a well-ventilated area or under a chemical fume hood. If
dusts are generated, a NIOSH-approved respirator may be necessary.

e Handling and Storage:
o Store in a tightly sealed container in a cool, dry, and well-ventilated place.
o Avoid formation of dust and aerosols.

o Keep away from strong oxidizing agents.

Conclusion

6-Bromo-5-nitroisoquinoline is a strategically designed chemical intermediate with significant
potential in synthetic and medicinal chemistry. Its molecular weight of 253.05 g/mol and its
defined physicochemical properties provide a solid foundation for its use in the laboratory. The
straightforward synthesis via electrophilic nitration makes it an accessible building block. The
true value of this compound lies in the reactivity conferred by its unique substitution pattern,
which activates the C6 position for nucleophilic aromatic substitution, enabling the construction
of diverse and complex molecular scaffolds. For researchers in drug discovery, 6-Bromo-5-
nitroisoquinoline represents a valuable tool for accessing novel chemical matter with potential
therapeutic applications.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b1519139#6-bromo-5-nitroisoquinoline-molecular-
weight]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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